An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,4-difluorocyclohexylcarbamate
An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,4-difluorocyclohexylcarbamate
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, gem-difluorinated cyclohexylamines and their derivatives have garnered considerable attention. The 4,4-difluoro substitution pattern on a cyclohexane ring locks the conformation and introduces a polar motif without significantly increasing steric bulk.
This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block in this class: tert-butyl 4,4-difluorocyclohexylcarbamate. This compound serves as a valuable intermediate, enabling the facile introduction of the 4,4-difluorocyclohexylamine moiety into more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, making it an ideal choice for multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Strategic Synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate
The synthesis of tert-butyl 4,4-difluorocyclohexylcarbamate is most efficiently achieved through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This strategy involves an initial reductive amination to furnish the corresponding primary amine, which is subsequently protected with a Boc group.
Overall Synthetic Scheme
Caption: Overall synthetic route to tert-Butyl 4,4-difluorocyclohexylcarbamate.
Part 1: Reductive Amination of 4,4-Difluorocyclohexanone
The conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine is a critical first step. Reductive amination is a robust and widely employed method for this transformation, offering high yields and operational simplicity.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by its in-situ reduction.
Reaction Principle: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild and selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct.[2]
Detailed Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-difluorocyclohexanone (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add ammonium acetate (5-10 eq) to the solution.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, monitoring for any exotherm.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine. The product can be further purified by distillation or by conversion to its hydrochloride salt for better handling and stability.[3][4]
Part 2: Boc Protection of 4,4-Difluorocyclohexylamine
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure in organic synthesis. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[5][6]
Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the resulting carbamic acid intermediate and drive the reaction to completion.[7][8]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorocyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[5]
-
Addition of Base: Add a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The crude tert-butyl 4,4-difluorocyclohexylcarbamate can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.
Comprehensive Characterization of tert-Butyl 4,4-difluorocyclohexylcarbamate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for tert-butyl 4,4-difluorocyclohexylcarbamate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉F₂NO₂ | [9] |
| Molecular Weight | 235.27 g/mol | [9] |
| CAS Number | 675112-67-1 | [9] |
| Appearance | White to off-white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For tert-butyl 4,4-difluorocyclohexylcarbamate, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the cyclohexyl ring protons, the Boc group, and the N-H proton.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| NH | 4.5 - 5.0 | Broad singlet | - | 1H |
| CH -N | 3.5 - 3.8 | Multiplet | - | 1H |
| CH ₂ (axial, adjacent to CF₂) | 1.8 - 2.1 | Multiplet | - | 4H |
| CH ₂ (equatorial, adjacent to CH-N) | 1.4 - 1.7 | Multiplet | - | 4H |
| C(CH ₃)₃ | 1.45 | Singlet | - | 9H |
Note: The cyclohexyl ring protons will likely appear as complex, overlapping multiplets due to chair-chair interconversion and coupling to both protons and fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon environments in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C =O (Carbamate) | 155 - 156 |
| C F₂ | 120 - 125 (triplet, ¹JCF) |
| C (CH₃)₃ | 79 - 80 |
| C H-N | 48 - 52 |
| C H₂ (adjacent to CF₂) | 35 - 40 (triplet, ²JCF) |
| C H₂ (adjacent to CH-N) | 30 - 35 |
| C(C H₃)₃ | 28 - 29 |
Note: The signals for the carbons in the cyclohexyl ring will be split due to coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the gem-difluoro group.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CF ₂ | -90 to -110 | Broad singlet or multiplet |
Note: The chemical shift is referenced to CFCl₃ at 0 ppm. The multiplicity may be complex due to coupling with the neighboring protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |
| N-H Bend (Carbamate) | 1510 - 1540 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 235.
-
Key Fragmentation Patterns:
-
Loss of the tert-butyl group ([M - 57]⁺) is a very common fragmentation pathway for Boc-protected amines, leading to a prominent peak at m/z = 178.
-
Loss of isobutylene ([M - 56]) followed by loss of a hydrogen atom.
-
Cleavage of the carbamate group can also occur.
-
Caption: Key fragmentation pathway in the mass spectrum of tert-Butyl 4,4-difluorocyclohexylcarbamate.
Conclusion: A Versatile Building Block for Fluorine-Containing Pharmaceuticals
This technical guide has detailed a reliable and efficient synthetic route to tert-butyl 4,4-difluorocyclohexylcarbamate, a valuable building block for the introduction of the 4,4-difluorocyclohexylamine scaffold into drug candidates. The two-step synthesis from commercially available starting materials is scalable and utilizes well-established, high-yielding reactions. The comprehensive characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic use of such fluorinated intermediates is poised to continue to play a pivotal role in the development of next-generation therapeutics with enhanced pharmacological profiles.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][5][6]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link][7]
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ResearchGate. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. [Link]
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